Product packaging for L-Threoninol(Cat. No.:CAS No. 3228-51-1)

L-Threoninol

Cat. No.: B554944
CAS No.: 3228-51-1
M. Wt: 105.14 g/mol
InChI Key: MUVQIIBPDFTEKM-QWWZWVQMSA-N
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Description

L-Threoninol, also known as this compound, is a useful research compound. Its molecular formula is C4H11NO2 and its molecular weight is 105.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11NO2 B554944 L-Threoninol CAS No. 3228-51-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R)-2-aminobutane-1,3-diol
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InChI

InChI=1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MUVQIIBPDFTEKM-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C[C@H]([C@@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2
Source PubChem
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DSSTOX Substance ID

DTXSID30186028
Record name L-Threoninol
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Molecular Weight

105.14 g/mol
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CAS No.

108102-49-4, 3228-51-1
Record name rel-(2R,3R)-2-Amino-1,3-butanediol
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Record name L-Threoninol
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Record name L-Threoninol
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Synthetic Strategies for L Threoninol and Its Enantiopure Derivatives

Chemical Synthesis Approaches

Chemical synthesis provides robust and scalable methods for producing L-Threoninol. These approaches often leverage the inherent chirality of L-threonine or employ advanced asymmetric catalytic systems to achieve high stereoselectivity.

Asymmetric Reduction of L-Threonine Esters and Amides to this compound

A direct and common method for synthesizing this compound involves the reduction of the carboxylic acid functionality of L-threonine derivatives, such as esters and amides. The key challenge is to achieve this reduction without affecting the chiral centers of the molecule.

Various reducing agents are employed for this transformation. Metal hydride reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are effective, though they often require protection of the amino and hydroxyl groups to prevent side reactions. For instance, N- and O-protected L-threonine esters can be cleanly reduced to the corresponding protected this compound.

More sophisticated methods utilize catalytic hydrogenation. Homogeneous asymmetric hydrogenation, employing chiral catalysts based on metals like ruthenium and iridium, has emerged as a powerful tool for the reduction of esters. researchgate.net These catalytic systems can operate under mild conditions and exhibit high functional group tolerance, enabling the reduction of enantiomerically enriched α-chiral esters with little to no loss of stereochemical integrity. researchgate.net While much of the research focuses on β-ketoesters, the principles are applicable to the reduction of α-amino esters, providing a pathway to chiral amino alcohols like this compound.

Catalyst SystemSubstrate TypeKey Feature
Ruthenium ComplexesOptically Active EstersMild, neutral conditions; avoids harsh quenching steps.
Manganese Catalystsα-Chiral EstersUses weakly basic conditions, preserving stereochemistry.
Palladium CatalystsLactonesBase-free conditions; proceeds via dynamic kinetic resolution.
Iridium/f-phamidolα-Amino β-ketoestersHigh diastereo- and enantioselectivity (>99/1 dr, >99% ee). rsc.org

Chiral Pool Synthesis Utilizing L-Threonine as a Precursor

Chiral pool synthesis is a strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. L-threonine, with its two defined stereocenters, is an excellent chiral pool reagent for constructing more complex molecules. mdpi.com

In this context, L-threonine is not only a direct precursor to this compound but also to its aldehyde form, L-threoninal, a versatile intermediate. The synthesis of L-threoninal can be achieved through the controlled reduction of a protected L-threonine derivative. For example, conventional protection of L-threonine followed by reduction with Diisobutylaluminium hydride (DIBAL-H) yields the chiral aldehyde in high yield. mdpi.com This aldehyde can then be used in subsequent carbon-carbon bond-forming reactions to build complex molecular architectures, as demonstrated in the total synthesis of protected legionaminic acid. mdpi.com The chirality of the original L-threonine molecule is transferred through these steps, guiding the stereochemical outcome of the final product.

Development of Novel Methodologies for Stereoselective this compound Synthesis

Ongoing research focuses on developing more efficient and highly selective methods for synthesizing this compound and related β-hydroxy α-amino alcohols. A significant area of development is dynamic kinetic resolution (DKR) coupled with asymmetric hydrogenation. This powerful technique allows for the conversion of a racemic starting material into a single, enantiopure product in high yield.

For example, an iridium-based catalytic system has been successfully applied to the asymmetric hydrogenation of aryl α-dibenzylamino β-ketoesters. rsc.org This process proceeds through DKR to afford syn-aryl β-hydroxy α-amino acid derivatives with outstanding diastereo- and enantioselectivities. rsc.org The dibenzyl protecting group can be readily removed via hydrogenation, yielding the final chiral amino alcohol. rsc.org Such methodologies represent the cutting edge of asymmetric synthesis and hold great promise for the efficient production of enantiopure compounds structurally analogous to this compound.

Enzymatic and Biocatalytic Routes to this compound Precursors and Analogues

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions and can catalyze complex transformations with exquisite chemo-, regio-, and stereoselectivity. nih.gov For the synthesis of this compound precursors, aldolases and transaldolases are particularly important.

L-Threonine Aldolase-Mediated Syntheses of β-Hydroxy-α-Amino Acids

L-threonine aldolase (B8822740) (LTA) is a Pyridoxal-5'-phosphate (PLP)-dependent enzyme that reversibly catalyzes the aldol (B89426) reaction between glycine (B1666218) (the donor) and an aldehyde (the acceptor) to produce β-hydroxy-α-amino acids. researchgate.net This provides a direct route to precursors and analogues of L-threonine.

Research has shown that LTAs from various organisms can tolerate a wide range of aromatic aldehydes as acceptor substrates. researchgate.net However, a significant challenge with these enzymes is often the moderate control of stereochemistry at the newly formed β-carbon, which can lead to a mixture of diastereoisomers. nih.gov To overcome this, protein engineering techniques, such as combinatorial active-site saturation testing (CAST), have been applied to improve the stereoselectivity of LTAs. For instance, an LTA from Actinocorallia herbida (AhLTA) was engineered to enhance its diastereomeric excess (de) in the synthesis of L-threo-4-methylsulfonylphenylserine, a key precursor for antibiotics like florfenicol (B1672845) and thiamphenicol (B1682257). researchgate.net

Substrate Scope of Actinocorallia herbida L-Threonine Aldolase (AhLTA)

Aldehyde Acceptor Product Conversion (%) Diastereomeric Excess (de, %)
4-Methylsulfonylbenzaldehyde L-threo-4-methylsulfonylphenylserine 75 61 (optimized)
Benzaldehyde Phenylserine High Moderate

L-Threonine Transaldolase-Mediated Enantioselective Transformations

L-threonine transaldolases (LTTAs) represent another class of PLP-dependent enzymes that offer excellent potential for the synthesis of β-hydroxy-α-amino acids. nih.gov Unlike LTAs, LTTAs often provide superior control over the stereochemistry at both the α- and β-carbons. nih.govresearchgate.net

The catalytic mechanism involves the retro-aldol cleavage of L-threonine to yield glycine and acetaldehyde, followed by an aldol-like addition of the enzyme-bound glycine intermediate to a different acceptor aldehyde. nih.gov This transaldolation reaction allows for the synthesis of a diverse array of β-hydroxy-α-amino acids. For example, the LTTA from a Pseudomonas strain (PsLTTA) accepts L-threonine as the donor and can utilize a wide range of aromatic aldehydes as acceptors. nih.gov It has been shown to effectively catalyze the synthesis of L-threo-p-methylsulfonylphenylserine, an intermediate for thiamphenicol and florfenicol, with high conversion and diastereoselectivity. nih.gov The discovery and engineering of novel LTTAs are active areas of research aimed at developing robust biocatalysts for the production of valuable chiral building blocks. nih.gov

Biosynthetic Pathways to L-Threonine as a Foundation for Derivatization

The industrial production of L-threonine, the direct precursor to this compound, is predominantly achieved through microbial fermentation, utilizing microorganisms such as Escherichia coli and Corynebacterium glutamicum. embopress.orgnih.gov These processes are cost-effective and offer high productivity. nih.gov Understanding and engineering the biosynthetic pathways of L-threonine in these organisms is fundamental to ensuring a stable and efficient supply of the starting material for this compound synthesis.

L-threonine is a member of the aspartate family of amino acids, and its biosynthesis begins with L-aspartate. researchgate.netmdpi.com The pathway involves a series of five enzymatic steps, as detailed in the table below.

StepEnzymeGene (in E. coli)Reaction
1Aspartate KinasethrA, metL, lysCPhosphorylation of L-aspartate to form β-aspartyl-phosphate.
2Aspartate-semialdehyde DehydrogenaseasdReduction of β-aspartyl-phosphate to L-aspartate-semialdehyde.
3Homoserine DehydrogenasethrAReduction of L-aspartate-semialdehyde to L-homoserine.
4Homoserine KinasethrBPhosphorylation of L-homoserine to L-homoserine phosphate (B84403).
5Threonine SynthasethrCConversion of L-homoserine phosphate to L-threonine.

Metabolic engineering plays a crucial role in optimizing L-threonine production by addressing the complex regulatory networks within the host microorganisms. nih.govresearchgate.net Key strategies include:

Deregulation of Feedback Inhibition: Key enzymes in the pathway, such as aspartate kinase and homoserine dehydrogenase, are subject to feedback inhibition by L-threonine. researchgate.netresearchgate.net Site-directed mutagenesis of the genes encoding these enzymes can alleviate this inhibition, leading to increased flux through the pathway. embopress.org

Elimination of Competing Pathways: The metabolic flux towards L-threonine can be enhanced by deleting genes involved in competing biosynthetic pathways that drain the precursors of L-threonine. nih.gov For instance, pathways leading to the synthesis of lysine (B10760008) and methionine, which also originate from L-aspartate-semialdehyde, can be targeted. mdpi.com

Enhancing Precursor Supply: Overexpression of enzymes in the upstream pathways can increase the availability of L-aspartate, the initial precursor for L-threonine synthesis. nih.gov

Preventing L-Threonine Degradation: Deletion of genes responsible for the degradation of L-threonine, such as threonine dehydrogenase, prevents the loss of the final product. embopress.org

By implementing these metabolic engineering strategies, robust microbial strains capable of overproducing L-threonine have been developed. nih.gov This high-yield production of L-threonine provides a sustainable and economical foundation for its subsequent chemical or enzymatic reduction to this compound, which can then be used for further derivatization.

Protecting Group Chemistry and Regioselective Functionalization Strategies

This compound possesses three distinct functional groups: a primary amine (-NH₂), a primary hydroxyl group (-CH₂OH), and a secondary hydroxyl group (-CH(OH)-). The similar reactivity of these groups presents a significant challenge for regioselective functionalization. To achieve selective modification of one functional group in the presence of others, a carefully designed strategy involving the use of protecting groups is essential. organic-chemistry.orgbham.ac.uk

The choice of protecting groups is dictated by their stability under various reaction conditions and the ease of their selective removal, a concept known as orthogonal protection. iris-biotech.denih.gov This strategy allows for the deprotection of one functional group without affecting others. organic-chemistry.org

Common Protecting Groups for this compound Functional Groups:

Functional GroupProtecting GroupAbbreviationDeprotection Conditions
Amino Grouptert-ButoxycarbonylBocAcidic conditions (e.g., TFA) libretexts.org
9-FluorenylmethoxycarbonylFmocBasic conditions (e.g., piperidine) iris-biotech.de
BenzyloxycarbonylCbz or ZHydrogenolysis libretexts.org
Hydroxyl Groupstert-ButyldimethylsilylTBDMSFluoride ions (e.g., TBAF)
TritylTrMildly acidic conditions
BenzylBnHydrogenolysis
1,2-Amino AlcoholAcetonide (from acetone)-Acidic hydrolysis thieme-connect.de

Regioselective Functionalization Strategies:

The regioselective functionalization of this compound can be achieved through several strategies:

Simultaneous Protection of the Amino and Secondary Hydroxyl Groups: The syn-1,2-amino alcohol moiety of this compound can be protected as a cyclic N,O-acetal, such as an oxazolidine (B1195125) derivative. thieme-connect.de This is often achieved by reacting this compound with an aldehyde or ketone (e.g., acetone (B3395972) to form an acetonide) under acidic conditions. This strategy leaves the primary hydroxyl group available for selective functionalization.

Orthogonal Protection of Amino and Hydroxyl Groups: A common approach involves the protection of the amino group with an acid-labile group like Boc and the hydroxyl groups with a base-labile or fluoride-labile group like a silyl (B83357) ether. For instance, the amino group can be protected as Boc-L-threoninol. Subsequently, the primary hydroxyl group can be selectively protected, for example, with a sterically hindered silyl group, leaving the secondary hydroxyl group for further reaction. The choice of silylating agent and reaction conditions can influence the regioselectivity.

Exploiting Inherent Reactivity Differences: The primary hydroxyl group is generally more sterically accessible and more reactive towards certain reagents than the secondary hydroxyl group. This inherent difference in reactivity can be exploited for regioselective reactions under carefully controlled conditions, although this approach often leads to mixtures of products.

By employing a combination of these protecting group strategies, chemists can selectively functionalize each of the three reactive sites on the this compound molecule, enabling the synthesis of a wide array of complex and enantiopure derivatives for various applications.

L Threoninol As a Chiral Scaffold in Asymmetric Catalysis and Synthesis

Development and Application of L-Threoninol-Derived Chiral Ligands

The strategic placement of hydroxyl and amino groups on the this compound backbone allows for straightforward chemical modification, leading to the synthesis of diverse chiral ligand architectures. These ligands, when complexed with transition metals, create a precisely defined chiral environment around the metallic center, enabling the enantioselective transformation of prochiral substrates.

Design and Synthesis of Phosphine-Sulfonamide Ligands

A notable class of ligands derived from this compound are bifunctional phosphine-sulfonamides. bc.edu These were designed to combine a Lewis basic phosphine (B1218219) moiety, capable of initiating catalytic cycles, with a Brønsted acidic sulfonamide N-H group that can act as a proton shuttle and organize the transition state via hydrogen bonding. bc.eduCurrent time information in Bangalore, IN.

The synthesis typically begins with the protection of L-threonine, followed by reduction and subsequent modifications to introduce the phosphine and sulfonamide groups. Current time information in Bangalore, IN. In one efficient approach, L-threonine was used to prepare a novel phosphine-sulfonamide catalyst that proved highly effective in promoting the aza-Morita-Baylis-Hillman (aza-MBH) reaction. bc.edu This reaction couples N-sulfonylated imines with activated alkenes to form highly functionalized allylic amines. The L-threonine-derived catalyst was identified as the most efficient among a series, delivering the desired aza-MBH adducts in high yields and with excellent enantioselectivities. bc.edu Density Functional Theory (DFT) studies have highlighted the crucial role of intramolecular hydrogen bonding in achieving this high enantioselectivity. acs.org

The catalytic performance of an L-threonine-derived phosphine-sulfonamide in the aza-MBH reaction is summarized below:

Table 1: Performance of an L-Threonine-derived phosphine-sulfonamide catalyst in the enantioselective aza-MBH reaction. Data sourced from Organic Letters, 2010. bc.edu

Preparation and Catalytic Performance of Boron-Containing Catalysts

The chiral framework of this compound has been successfully incorporated into the design of novel boron-containing catalysts. These catalysts leverage the Lewis acidity of the boron center, modulated by the chiral ligand, to activate substrates and facilitate enantioselective transformations. A notable example is an L-threonine-derived aminophenol-based boryl catalyst. nih.gov This catalyst was developed for the highly regio- and enantioselective synthesis of trifluoromethyl-substituted homoallylic α-tertiary NH₂-amines. bc.edunih.gov

The process involves the reaction of N-silyl ketimines with a Z-allyl boronate, promoted by the readily accessible L-threonine-derived catalyst. nih.gov The transformations afford the desired amine products with exceptional levels of selectivity and high yields. nih.govacs.org This method is valued for its operational simplicity and the use of a robust, easily prepared catalyst derived from an abundant natural amino acid. acs.org

Table 2: Catalytic performance of an L-Threonine-derived boron-based catalyst in the synthesis of homoallylic α-tertiary NH₂-amines. Data sourced from Angewandte Chemie International Edition, 2020. nih.gov

Exploration of Other Chiral Ligand Architectures for Transition Metal Catalysis

Beyond phosphine-sulfonamides, this compound serves as a precursor for other important chiral ligand architectures for transition metal catalysis. researchgate.net Chiral N,P-ligands, which contain both a nitrogen and a phosphorus donor atom, have been synthesized and evaluated in iridium-catalyzed asymmetric hydrogenations of alkenes. researchgate.net

The synthesis of these ligands can start from the methyl ester of L-threonine. researchgate.net This precursor undergoes a series of transformations, including amidation, cyclization to an oxazoline (B21484) intermediate, and subsequent reactions to build the final N,P-ligand structure. researchgate.net When complexed with iridium, these ligands form catalysts that have shown excellent activity and selectivity in the enantioselective reduction of terminal and 1,1-disubstituted alkenes, providing a modular approach to access a wide range of chiral products. researchgate.net

This compound-Based Organocatalysis

Organocatalysis, which utilizes small organic molecules as catalysts, represents a powerful and often more sustainable alternative to metal-based catalysis. This compound and its derivatives have been effectively employed as organocatalysts, particularly after immobilization on supports like ionic liquids, which facilitates catalyst recovery and reuse.

Design and Synthesis of Ionic Liquid-Supported Organocatalysts

To address the challenges of catalyst separation and recycling in homogeneous catalysis, researchers have developed ionic liquid-supported (ILS) organocatalysts derived from L-threonine. nih.govchemrxiv.org Ionic liquids are salts with low melting points that can act as both a solvent and a support, immobilizing the catalyst in a liquid phase that is immiscible with the reaction products. acs.org

A novel, recyclable L-threonine-based ILS organocatalyst was developed for asymmetric cross-aldol reactions. nih.gov The synthesis involved modifying the L-threonine structure and attaching it to an imidazolium-based ionic liquid tag. nih.gov This design creates a catalyst that is soluble in polar media but can be easily separated from the less polar product mixture. nih.govchemrxiv.org The catalyst demonstrated high activity and stereoselectivity, which was maintained over multiple recycling experiments, highlighting the practical advantages of this approach. nih.gov

Applications in Stereoselective Carbon-Carbon Bond Formation

This compound-derived organocatalysts have proven highly effective in promoting stereoselective carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis. A primary application is the asymmetric aldol (B89426) reaction. nih.gov The aforementioned L-threonine-based ILS organocatalyst was successfully used in reactions between aromatic aldehydes and various ketones, such as hydroxyacetone (B41140) and 2-butanone. nih.gov These reactions produced the corresponding syn-aldol products in moderate to high yields with excellent diastereoselectivity and enantioselectivity. nih.gov

The catalyst's performance in the asymmetric syn-aldol reaction is detailed below:

Table 3: Performance of an L-Threonine-based ionic liquid-supported organocatalyst in the asymmetric syn-aldol reaction. Data sourced from ARKIVOC, 2017. nih.gov

In addition to aldol reactions, phosphine-sulfonamide catalysts derived from L-threonine have been instrumental in the aza-Morita-Baylis-Hillman reaction, another key C-C bond-forming transformation that provides access to valuable chiral allylic amines. bc.eduCurrent time information in Bangalore, IN.

This compound as a Chiral Auxiliary in Diastereoselective Synthesis

Beyond catalysis, the this compound framework can be used as a chiral auxiliary, where it is temporarily attached to a substrate to direct the stereochemistry of a subsequent reaction. L-threonine-derived α-bromoacetates, for example, serve as versatile chiral building blocks. rsc.org

A key feature of this system is the ability to achieve a high diastereomeric ratio of the starting material through a process called Crystallization-Induced Dynamic Resolution (CIDR). rsc.orgacs.org The two epimers at the α-bromo position can equilibrate in solution, but one diastereomer crystallizes preferentially, driving the equilibrium and allowing for its isolation in high diastereomeric purity. rsc.org This diastereomerically enriched compound then undergoes substitution reactions with high stereocontrol.

This methodology has been successfully applied to the asymmetric synthesis of various heterocycles. For instance, the reaction of an L-threonine-derived α-bromoacetate with 2-aminothiophenol (B119425) efficiently produces highly enantioenriched (S)-dihydro-benzothiazin-3-ones. rsc.org Similarly, its reaction with silyl (B83357) enol ethers followed by reductive lactonization yields cis-3,5-disubstituted γ-lactones with two new stereogenic centers formed with high selectivity. rsc.org

Applications of L Threoninol in Complex Molecule Synthesis and Bioactive Scaffolds

Strategic Utilization in Total Synthesis of Natural Products

The "chiral pool" is a collection of readily available, inexpensive, and enantiomerically pure compounds from natural sources, which serve as starting materials for asymmetric synthesis. mdpi.comnih.gov L-Threoninol is a key member of this pool, providing a reliable foundation for constructing intricate molecules with specific stereochemistry, thereby bypassing the need for often complex and costly asymmetric induction steps. mdpi.com

A primary application of this compound in total synthesis is its use as a chiral template to generate key intermediates with high stereoselectivity. The existing stereocenters on the this compound backbone can effectively direct the formation of new chiral centers. mdpi.com This strategy, known as substrate-controlled asymmetric induction, is a powerful tool for chemists. mdpi.com

For instance, aldehydes derived from protected L-threonine, such as Garner's aldehyde, are common intermediates that lead to chiral alcohols with high diastereoselectivity upon nucleophilic addition. mdpi.com This stereocontrol is often governed by the Cram-chelation model, where a metal cation coordinates to both the carbonyl oxygen and the nitrogen atom of the protected amine, creating a rigid cyclic intermediate that directs the nucleophile to attack from the less sterically hindered face. mdpi.com This method has been instrumental in the synthesis of complex molecules like legionaminic acid, where a threonine-derived aldehyde was treated with a 2-lithiofuran (B141411) to produce the desired alcohol with a 5:1 diastereomeric ratio. mdpi.com The newly formed stereocenter was crucial for the final structure of the target natural product. mdpi.com

Table 1: Examples of Reactions Utilizing this compound Derivatives for Asymmetric Synthesis

Reaction Type This compound Derivative Key Transformation Stereochemical Outcome Application
Nucleophilic Addition Protected Threoninal (Aldehyde) Addition of organometallic reagents High diastereoselectivity (Cram-chelation control) Synthesis of chiral alcohols, key step in natural product synthesis. mdpi.com
Cycloaddition L-threonine-derived phosphine (B1218219) catalyst [3+2] Annulation High enantioselectivity and regioselectivity Construction of nitrogen heterocycles like 3-spirocyclopentene-2-oxindoles. researchgate.net

This table is interactive and can be sorted by column.

This compound is also instrumental in the synthesis of macrocyclic and heterocyclic compounds, which are prevalent structures in many biologically active natural products. jst.go.jpnih.gov Its defined stereochemistry is directly incorporated into the target ring system, ensuring the correct absolute configuration of the final molecule.

In the synthesis of macrocycles, this compound can be incorporated as a segment of the ring, where its hydroxyl and amino groups provide handles for cyclization and further functionalization. tcu.edutcu.edu For example, threonine-rich macrocycles have been synthesized where the amino acid's structure is a repeating unit. tcu.edutcu.edu The inherent properties of the threonine side chain, including its polarity and potential for hydrogen bonding, can influence the macrocycle's conformation and, consequently, its biological activity. tcu.edu

Similarly, in heterocyclic synthesis, this compound serves as a chiral precursor for molecules like oxazolidines, thiazolidines, and morpholinones. rsc.orgresearchgate.net For example, chiral dirhodium catalysts have been developed from L-threonine-derived oxazolidine-4-carboxylates. rsc.org These catalysts have proven highly effective in asymmetric cyclopropanation and aziridination reactions, demonstrating how the chirality originating from this compound can be transferred to create complex heterocyclic products with high enantiomeric excess. rsc.org

Design and Preparation of Bioactive Scaffolds for Drug Discovery and Medicinal Chemistry

In drug discovery, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached. chemimpex.com Bioactive scaffolds are designed to interact with biological targets, and this compound is a valuable starting point for creating such structures. chemimpex.comchemscene.com Its use allows for the generation of libraries of chiral compounds, which can be screened for therapeutic activity.

The synthesis of bioactive scaffolds often involves leveraging this compound's structure to create molecules that mimic natural substrates or ligands. For example, its amino alcohol motif is a common feature in many enzyme inhibitors and receptor antagonists. chemimpex.com By using this compound as a scaffold, medicinal chemists can systematically modify the side chains and functional groups to optimize binding affinity and selectivity for a specific biological target. This approach has been applied in the development of pharmaceuticals targeting a range of conditions. chemimpex.com The integration of such chiral building blocks into materials like hydrogels or nanofibrous scaffolds can also create environments that promote tissue regeneration by presenting specific signals to cells. nih.govmdpi.comnih.gov

This compound in Peptide and Peptidomimetic Chemistry

Peptides are crucial signaling molecules in biology, but their therapeutic use can be limited by poor stability and bioavailability. youtube.com Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved drug-like properties. lifechemicals.com this compound and its parent amino acid, L-threonine, play a significant role in both peptide synthesis and the design of peptidomimetics. sigmaaldrich.comnih.gov

This compound is commonly used in solution-phase peptide synthesis. sigmaaldrich.com While standard solid-phase peptide synthesis (SPPS) builds peptide chains from the C-terminus to the N-terminus, modifications at the N-terminus are crucial for modulating a peptide's activity. youtube.comresearchgate.net Incorporating an this compound analogue at the N-terminus of a peptide chain can introduce important structural and functional changes.

The presence of the hydroxyl group in this compound offers a site for further chemical modification, such as glycosylation or PEGylation, which can enhance solubility and in vivo stability. peptide.com Furthermore, the amino alcohol structure can mimic the transition state of peptide bond hydrolysis, making these analogues potential candidates for enzyme inhibitors, particularly for proteases.

A key strategy in peptidomimetic design is to reduce the conformational flexibility of the peptide backbone to lock it into its biologically active shape. lifechemicals.comnih.gov This pre-organization can lead to higher binding affinity and selectivity for the target receptor. lifechemicals.com this compound can be used to synthesize conformationally restricted amino acid mimics.

By cyclizing the side chain of a threonine-derived residue with its backbone, or by incorporating it into a larger cyclic structure, the rotational freedom of the molecule is significantly reduced. lifechemicals.comresearchgate.net For example, this compound derivatives can be key intermediates in the asymmetric synthesis of constrained lactams, which are then used as building blocks for peptidomimetics that enforce specific secondary structures like β-turns. nih.gov These constrained mimics are valuable tools for probing protein-protein interactions and for developing new therapeutic agents with enhanced stability and efficacy. researchgate.net

Synthesis of Deoxy-amino Sugars and Carbohydrate Mimetics from this compound Derivatives

This compound, derived from the naturally abundant chiral pool amino acid L-threonine, serves as a valuable and stereochemically defined building block in organic synthesis. Its inherent chirality, possessing two stereocenters, makes it an attractive precursor for the de novo synthesis of complex molecules such as rare deoxy-amino sugars and carbohydrate mimetics. This approach allows for the construction of these targets from acyclic, non-carbohydrate starting materials, providing access to structures that may be difficult to obtain through the modification of common sugars. The defined stereochemistry of this compound is leveraged to control the stereochemical outcome of the final cyclic products.

Synthesis of Deoxy-amino Sugars

A significant application of L-threonine derivatives is in the synthesis of rare amino sugars found in bacterial polysaccharides. One notable example is the de novo synthesis of a protected form of 2-acetamido-4-amino-2,4,6-trideoxy-D-galactose (AAT), a crucial component of zwitterionic polysaccharides (ZPSs) from bacteria like Bacteroides fragilis. These polysaccharides are potent T-cell activators and are of interest as potential immunostimulatory agents.

The synthesis reported by Seeberger and co-workers exemplifies the strategic use of L-threonine to construct the AAT pyranose ring system. nih.gov The process begins with commercially available N-Cbz-L-threonine, establishing the C4 and C5 stereocenters of the final sugar from the Cα and Cβ of the amino acid precursor. A key sequence of reactions, including stereoselective additions and cyclization, translates the chirality of the starting material into the desired sugar analogue. nih.govnih.gov

The multi-step synthesis involves the initial protection and modification of N-Cbz-L-threonine to form a key aldehyde intermediate. This aldehyde undergoes a Brown allylation to set the stereocenter at C3. Subsequent functional group manipulations, including ozonolysis, acetal (B89532) formation, and an intramolecular cyclization, lead to the formation of the pyranoside ring. The introduction of the C4 amino group is achieved with inversion of configuration, ultimately yielding the desired AAT building block ready for glycosylation. nih.gov

Table 1: Key Steps in the De Novo Synthesis of AAT Glycosyl Donor from L-Threonine nih.gov

StepStarting MaterialKey ReagentsProductYield (%)Description
1N-Cbz-L-threonine methyl esterDIBAL-HGarner's aldehyde analogue94Reduction of the ester to the corresponding aldehyde.
2Garner's aldehyde analogue(+)-Ipc₂B(allyl)Homoallylic alcohol82Stereoselective Brown allylation to set the C3 stereocenter.
3Homoallylic alcohol1. O₃, PPh₃; 2. CSA, MeOHAcetal intermediate71 (over 2 steps)Ozonolysis of the alkene followed by acetal formation.
4Acetal intermediate1. Tf₂O, pyridine; 2. NaN₃Azide (B81097) intermediate80 (over 2 steps)Sulfonylation of the alcohol and Sₙ2 displacement with azide to install the C4 nitrogen with inversion.
5Azide intermediate1. H₂, Pd/C; 2. Ac₂O, pyridineN-acetylated intermediate86 (over 2 steps)Reduction of the azide followed by N-acetylation.
6N-acetylated intermediate1. H₂, Pd(OH)₂/C; 2. PhSH, BF₃·OEt₂Thioglycoside AAT donor72 (over 2 steps)Deprotection and formation of the thioglycoside donor.

This table summarizes a selection of key transformations and their reported yields in the synthetic sequence.

Synthesis of Carbohydrate Mimetics

The chiral backbone of this compound is also a suitable starting point for the synthesis of carbohydrate mimetics, such as iminosugars (polyhydroxylated piperidines and pyrrolidines). These compounds are analogues of sugars where the endocyclic oxygen is replaced by a nitrogen atom. They are of significant interest as potent inhibitors of glycosidases and glycosyltransferases, with therapeutic potential for various diseases.

While syntheses of iminosugars from other amino acids like serine are more common, methodologies utilizing L-threonine have been developed. For instance, L-threonine can be used as a precursor for synthesizing β-hydroxy-α-amino acids through aldolase-catalyzed reactions. These elaborated building blocks can then be subjected to further chemical transformations, including cyclization, to form polyhydroxylated piperidine (B6355638) or pyrrolidine (B122466) rings, which are the core structures of iminosugar carbohydrate mimetics.

Emerging Applications and Interdisciplinary Research Involving L Threoninol

L-Threoninol Derivatives in Nucleic Acid and Oligonucleotide Chemistry

The chemical modification of nucleic acids has been a cornerstone of developing oligonucleotide-based therapeutics. This compound, also known as (2R,3R)-2-amino-1,3-butanediol, serves as a valuable building block for creating artificial nucleic acids (XNAs) and modifying existing ones. Its acyclic nature, coupled with the presence of hydroxyl and amino groups, facilitates its incorporation into oligonucleotide backbones, offering distinct advantages over natural ribose or deoxyribose units nih.govencyclopedia.pubnii.ac.jpcsic.es.

Backbone Modifications in Small Interfering RNAs (siRNAs)

This compound derivatives have been strategically incorporated into the backbone of siRNAs to enhance their therapeutic potential. These modifications can be introduced at various positions, including the 3'-overhangs and internal segments of the siRNA duplex csic.esnih.govresearchgate.netcsic.esresearchgate.net.

Modifications at the 3'-overhangs of both the passenger and guide strands have demonstrated significant benefits. For instance, the introduction of this compound derivatives at these termini has been shown to improve the antisense selection versus the sense strand, leading to optimal RNA interference (RNAi) silencing activities csic.es. This strategy leverages the interaction between the siRNA 3'-termini and the PAZ domain of Argonaute 2 (Ago2), a key component of the RNA-induced silencing complex (RISC) csic.essigmaaldrich.com.

Furthermore, this compound can be incorporated into internal positions of the siRNA duplex, flanking the cleavage site. Research indicates that the impact of these internal modifications on silencing potency is position-dependent. While some internal placements can weaken or impair silencing, specific positions may tolerate these modifications with minimal loss of activity nih.govcsic.esresearchgate.netnih.gov. For example, modifications at position 11 of the antisense strand generally result in a less pronounced reduction in potency compared to modifications at position 10 nih.govcsic.esresearchgate.netnih.gov. The introduction of this compound at the second position of the 5'-terminus of the passenger strand can lead to the complete abrogation of passenger-mediated silencing, while preserving guide-mediated silencing csic.es. This positional specificity allows for the tailored design of functionally asymmetric siRNAs.

Table 1: Impact of this compound Modification on siRNA Silencing Potency

Modification Location/TypeImpact on Silencing PotencySpecific ObservationsReference(s)
3'-overhangs (2 units)Improved potencyEnhanced antisense selection, retained RNAi activity csic.esresearchgate.netcsic.esresearchgate.net
Internal positionsWeakened or impairedPosition-dependent effects nih.govcsic.esresearchgate.netnih.gov
Position 10 (antisense)Significantly reducedApproximately 10-fold reduction in potency csic.es
Position 11 (antisense)Slightly reducedSlight decrease in potency compared to unmodified siRNAs csic.es
5'-end passenger (pos 2)Abrogated passenger-mediated silencingPreserved guide-mediated silencing, "strand-blocking" effect for asymmetric design csic.es

Influence on Nuclease Stability and Cellular Uptake of Modified Nucleic Acids

A critical challenge for therapeutic oligonucleotides is their susceptibility to degradation by nucleases in biological environments. This compound modifications have been shown to significantly enhance the stability of siRNAs against these enzymatic attacks. Incorporating this compound units, particularly at the 3'-overhangs, confers stronger resistance to exonucleases and serum nucleases, thereby prolonging the functional lifespan of the siRNA csic.esresearchgate.netcsic.esresearchgate.net. Studies have reported that this compound-modified RNAs exhibit "extremely strong resistance" to both serum and 3'/5'-exonucleases researchgate.net.

Beyond nuclease resistance, backbone modifications, including those involving this compound, can also modulate the pharmacokinetic properties of oligonucleotides, potentially influencing their cellular uptake nih.govencyclopedia.pub. While direct studies on this compound's intrinsic cellular uptake enhancement are less detailed in the provided literature, research has explored its use as a linker molecule for conjugating lipids to oligonucleotides. Lipid conjugation via an this compound linker has demonstrated potential for enhanced cellular internalization and improved oligonucleotide intracellular trafficking csic.esresearchgate.net. This suggests that this compound can serve as a versatile platform for developing delivery strategies that improve the cellular accessibility of therapeutic nucleic acids.

Furthermore, this compound modifications have been observed to have a reduced activation of the interferon response compared to unmodified siRNAs, contributing to a potentially improved safety profile researchgate.netcsic.es.

Table 2: this compound Modifications and siRNA Nuclease Stability

Modification Location/TypeNuclease Resistance EnhancementReference(s)
3'-overhangs (2 units)Stronger resistance csic.esresearchgate.netcsic.esresearchgate.net
Internal positionsGeneral backbone modification enhances stability nih.govencyclopedia.pubnih.govcsic.esresearchgate.netnih.gov
Serum/ExonucleasesExtremely strong resistance researchgate.net

Compound List:

this compound

Small Interfering RNA (siRNA)

Nucleic Acids

Oligonucleotides

RNA

DNA

L-nucleosides

Peptide Nucleic Acid (PNA)

Unlocked Nucleic Acid (UNA)

Serinol Nucleic Acid (SNA)

D-threoninol acyclic nucleic acid (D-aTNA)

this compound acyclic nucleic acid (L-aTNA)

Threoninol Nucleic Acid

Phosphorothioate linkages

Pyrene (PYR)

Anthracene (ANTH)

Naphthalene (NAPH)

Trifluoromethylbenzene (TFMB)

Fluorobenzene (FB)

Apolipoprotein B (ApoB) mRNA

Luciferase

Argonaute 2 (Ago2)

PAZ domain

RNA-Induced Silencing Complex (RISC)

Acridine

Quindoline

Methyl Red

Azobenzenes

Perylene

Tetrathiofulvalene

Lipids

Oleic acid

Cholesterol

Vitamin E

Folic acid

G-clamps

Guanidine

Deoxyribonucleic Guanidine (DNG)

Cyclohexanyl Nucleic Acid (CNA)

Cyclohexenyl Nucleic Acid (CeNA)

Locked Nucleic Acid (LNA)

Arabinonucleic Acid (ANA)

2'-Fluoroarabino Nucleic Acid (FANA)

2'-F-RNA

2'-F-ANA

2'-O-methyl

2'-MOE

Phosphorodiamidate Morpholino Oligomers (PMO)

cEt

Q & A

Q. What structural and functional advantages does L-Threoninol offer in nucleic acid modifications?

this compound replaces the natural sugar deoxyribose in nucleic acids with an acyclic artificial sugar molecule, enhancing structural stability and resistance to enzymatic degradation. This modification is critical in DNA nanostructures (e.g., acyclic this compound nucleic acid, aTNA) for applications like cancer nanomedicine, where stability in biological fluids is essential .

Q. How is this compound synthesized and purified for enantiomeric specificity in research settings?

this compound derivatives are synthesized via NaBH₄ reduction of amino acid methyl esters (e.g., L-threonine methyl ester). Enantiomeric separation requires gas chromatography on chiral stationary phases (e.g., Chirasil-Val), as allo-Threoninol enantiomers exhibit reversed elution orders, complicating traditional separation methods .

Q. What safety protocols are recommended for handling this compound in cellular studies?

Safety assessments using MTT assays in HeLa cells show no significant cytotoxicity at doses ≤100 nM when this compound-modified siRNAs are complexed with lipofectamine. Researchers should adhere to NIH preclinical guidelines for reporting experimental conditions to ensure reproducibility and ethical compliance .

Advanced Research Questions

Q. How does this compound modification influence siRNA-RISC complex dynamics and target specificity?

this compound at siRNA 3’-ends disrupts Ago2-mediated mRNA cleavage by mispositioning the phosphate backbone, reducing off-target effects. Knockout studies in Ago2−/− MEF cells confirm silencing is strictly Ago2-dependent, with dose-dependent efficacy observed in wild-type models .

Q. What methodological strategies resolve contradictions in this compound’s immunomodulatory effects?

While this compound reduces IL-1β production when placed at duplex ends, its acyclic structure avoids ribose-mediated immune recognition. Discrepancies arise from positional effects (single- vs. double-stranded regions) and cell-type variability. Researchers should prioritize structural mapping and cytokine profiling in diverse models .

Q. How can thermodynamic profiling optimize this compound’s incorporation into dsRNA for enhanced stability?

Thermal denaturation assays reveal that dual this compound-T units at unpaired termini maintain dsRNA stability. Computational modeling suggests steric hindrance from the acyclic sugar improves nuclease resistance. Pairing thermodynamic data with enzymatic degradation assays is critical for design optimization .

Q. What statistical frameworks address variability in this compound-modified siRNA efficacy across preclinical models?

NIH guidelines recommend power analysis, randomization, and blinding to mitigate variability. For example, dose-response curves (1–100 nM) in HeLa cells require non-linear regression models, while RNA-seq validates off-target reduction. Replication across ≥3 biological replicates is mandatory .

Q. How do this compound’s enantiomeric impurities affect experimental outcomes in nucleic acid therapeutics?

Racemization during synthesis generates D-allo-Threoninol, which may alter nanostructure assembly or siRNA-RISC binding. Researchers must validate enantiomeric purity via chiral chromatography and include purity thresholds in Materials and Methods sections .

Methodological Guidance

  • Experimental Design : Use PICOT (Population, Intervention, Comparison, Outcome, Time) frameworks to structure studies, e.g., "In HeLa cells (P), how does 3’-end this compound modification (I) compared to unmodified siRNA (C) affect Renilla mRNA silencing (O) over 24h (T)?" .
  • Data Interpretation : Address contradictions by cross-referencing thermodynamic stability assays, structural modeling, and functional readouts (e.g., mRNA quantification vs. protein synthesis) .
  • Ethical Compliance : Follow institutional protocols for cytotoxicity testing and immune profiling to avoid biased reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.